molecular formula C15H12ClN5O2S B3502953 N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B3502953
M. Wt: 361.8 g/mol
InChI Key: PSQIWRRHPAIPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in epigenetic regulation of gene expression.

Mechanism of Action

N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibits the HAT activity of PCAF by binding to its bromodomain, a structural domain that recognizes acetylated lysine residues on histones and non-histone proteins. This binding prevents PCAF from acetylating its substrates, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and biological process being studied. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its selectivity for PCAF, which allows for the specific inhibition of HAT activity without affecting other cellular processes. However, one limitation is its relatively low potency compared to other HAT inhibitors, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases that involve dysregulated HAT activity. Another area of interest is the development of more potent and selective HAT inhibitors based on the structure of N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide in different biological systems.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been widely used in scientific research as a tool to investigate the role of HAT activity in various biological processes. It has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT involved in the acetylation of histones and non-histone proteins, leading to changes in gene expression and cellular function. N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been used to study the role of HAT activity in cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O2S/c16-10-6-7-13(22)12(8-10)17-14(23)9-24-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8,22H,9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQIWRRHPAIPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
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N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
Reactant of Route 6
N-(5-chloro-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.